methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of several functional groups, including a triazole ring, a benzisoxazole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzisoxazole and triazole intermediates, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Formation of Benzisoxazole: This can be achieved through the cyclization of o-nitrophenyl derivatives with nitriles under acidic conditions.
Synthesis of Triazole: The triazole ring is often synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling Reactions: The benzisoxazole and triazole intermediates are coupled using reagents such as carbodiimides to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the benzisoxazole moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzisoxazole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate: shares similarities with other compounds containing benzisoxazole and triazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H19N5O4 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 2-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H19N5O4/c1-15-22(24(31)26-20-11-7-6-10-18(20)25(32)33-2)27-29-30(15)17-12-13-21-19(14-17)23(34-28-21)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,26,31) |
InChI Key |
XHZVMSNWHRFDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(=O)OC |
Origin of Product |
United States |
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